5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 6-fluoroindole.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with 6-fluoroindole in the presence of a suitable acid catalyst to form the indole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the indole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substituents (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-fluoro-2,3-dihydro-1H-indole: Similar structure with a bromine substituent instead of chlorine.
6-chloro-5-fluoroindole: Similar structure but lacks the dihydro component.
Uniqueness
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific combination of chlorine and fluorine substituents, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
2680539-74-4 |
---|---|
Molecular Formula |
C8H8Cl2FN |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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